molecular formula C18H18Cl2N2O4S B10886625 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-chloro-phenoxy)-ethanone

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-chloro-phenoxy)-ethanone

Cat. No.: B10886625
M. Wt: 429.3 g/mol
InChI Key: FBVVXGSYDSOQOZ-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-chloro-phenoxy)-ethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 4-chloro-benzenesulfonyl group and a 4-chloro-phenoxy-ethanone moiety, making it a subject of interest in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-chloro-phenoxy)-ethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the 4-chloro-benzenesulfonyl groupCommon reagents used in these steps include chlorinating agents, sulfonyl chlorides, and phenoxy compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-chloro-phenoxy)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-chloro-phenoxy)-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-chloro-phenoxy)-ethanone is unique due to its combination of a piperazine ring, a benzenesulfonyl group, and a phenoxy-ethanone moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H18Cl2N2O4S

Molecular Weight

429.3 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C18H18Cl2N2O4S/c19-14-1-5-16(6-2-14)26-13-18(23)21-9-11-22(12-10-21)27(24,25)17-7-3-15(20)4-8-17/h1-8H,9-13H2

InChI Key

FBVVXGSYDSOQOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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